2-morpholino-N-phenyl-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxamide
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Overview
Description
2-morpholino-N-phenyl-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxamide is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are known for their wide range of biological and pharmacological activities
Mechanism of Action
Target of Action
Pyrido[2,3-d]pyrimidines, a class of compounds to which this molecule belongs, have been identified as inhibitors of protein tyrosine kinases and phosphatidylinositol 3-kinase (PI3K) . These enzymes play crucial roles in cellular signaling pathways, regulating processes such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .
Mode of Action
It’s known that pyrido[2,3-d]pyrimidines can inhibit the activity of their target enzymes, thereby disrupting the signaling pathways they regulate . This can lead to changes in cellular processes controlled by these pathways.
Biochemical Pathways
The biochemical pathways affected by this compound would depend on its specific targets. If it acts as an inhibitor of protein tyrosine kinases and PI3K, it could affect pathways such as the PI3K/Akt/mTOR pathway, which is involved in cell cycle progression, survival, and growth .
Pharmacokinetics
The bioavailability of similar compounds can be influenced by factors such as their chemical structure, solubility, stability, and the presence of functional groups that can undergo metabolic transformations .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the pathways they are involved in. If it inhibits protein tyrosine kinases and PI3K, it could potentially suppress cell growth and proliferation, induce cell cycle arrest, or promote apoptosis .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the presence of other drugs could lead to drug-drug interactions, affecting the compound’s pharmacokinetics and pharmacodynamics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-morpholino-N-phenyl-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxamide typically involves multi-step reactions. One common method includes the condensation of appropriate pyrimidine derivatives with morpholine and phenylamine under controlled conditions. The reaction often requires catalysts such as palladium or copper complexes to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-morpholino-N-phenyl-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
2-morpholino-N-phenyl-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential as a kinase inhibitor, which can regulate various cellular processes.
Medicine: It is explored for its potential therapeutic effects, particularly in cancer treatment due to its ability to inhibit specific enzymes involved in cell proliferation.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds share a similar core structure and are also studied for their kinase inhibitory properties.
Chromeno[2,3-d]pyrimidine derivatives: These compounds have a fused chromene ring and exhibit various biological activities, including anticancer and antioxidant effects.
Uniqueness
2-morpholino-N-phenyl-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its morpholine and phenyl groups contribute to its ability to interact with specific molecular targets, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
2-morpholin-4-yl-N-phenyl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidine-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c24-18(20-15-6-2-1-3-7-15)23-8-4-5-14-13-19-17(21-16(14)23)22-9-11-25-12-10-22/h1-3,6-7,13H,4-5,8-12H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOFXMYSNARQAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N=C2N(C1)C(=O)NC3=CC=CC=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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